

## **CPPD-Q** chemical structure and properties

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## **CPPD-Q: A Comprehensive Technical Guide**

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**CPPD-Q**, or 2-(cyclohexylamino)-5-(phenylamino)-2,5-cyclohexadiene-1,4-dione, is a quinone derivative of the p-phenylenediamine (PPD) antiozonant, CPPD. Initially identified as an environmental contaminant, **CPPD-Q** has garnered scientific interest due to its biological activities, including toxicity to various organisms. This technical guide provides an in-depth overview of the chemical structure, properties, and known biological effects of **CPPD-Q**, with a focus on its neurotoxicity and the underlying signaling pathways. Detailed experimental methodologies are provided for key assays, and quantitative data are summarized for ease of reference.

## **Chemical Structure and Properties**

**CPPD-Q** is characterized by a cyclohexadiene-1,4-dione core with cyclohexylamino and phenylamino substituents. Its chemical identity and key properties are summarized in the tables below.

### **Chemical Identification**



Property	Value
IUPAC Name	2-(cyclohexylamino)-5-(phenylamino)cyclohexa- 2,5-diene-1,4-dione
Synonyms	CPPD-quinone, CPPDQ
CAS Number	68054-78-4
Molecular Formula	C18H20N2O2
SMILES	O=C1C=C(NC2CCCC2)C(=O)C=C1NC3=CC= CC=C3
InChI Key	UBQBKNFAICQJRN-UHFFFAOYSA-N

**Physicochemical Properties** 

Property	- Value	Source
Molecular Weight	296.37 g/mol	[1]
Exact Mass	296.1525	[1]
Appearance	Solid	[2]
Purity	≥95%	[2]
Solubility	Acetonitrile: 0.1-1 mg/mL (Slightly soluble)	[2]
Storage	-20°C	[2]
Stability	≥ 4 years at -20°C	[2]

## **Biological Activity and Toxicology**

**CPPD-Q** has demonstrated toxicity in various biological systems. The following table summarizes key toxicological data.

## **Ecotoxicity and Cellular Effects**



Organism/Syst em	Endpoint	Concentration/ Dose	Effect	Source
Vibrio fischeri	EC50	6.98 mg/L	Toxicity to the aquatic bacterium.	[2][3]
Caenorhabditis elegans	ROS Production	1 or 10 μg/mL	Induces intestinal production of reactive oxygen species (ROS).	[2][3]
Caenorhabditis elegans	Neurotoxicity	0.01-10 μg/L	Decreased head thrash, body bend, and forward turn; increased backward turn.	[4]
Caenorhabditis elegans	Neurodegenerati on	10 μg/L	Induces neurodegenerati on in the GABAergic system.	[4]

## Mechanism of Action: Neurotoxicity in C. elegans

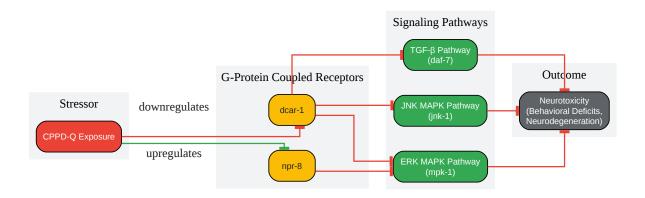
Recent studies have elucidated the molecular mechanisms underlying the neurotoxicity of **CPPD-Q** in the model organism Caenorhabditis elegans. Exposure to **CPPD-Q** has been shown to inhibit key signaling pathways, leading to behavioral deficits and neurodegeneration.

## **Signaling Pathway**

Exposure to **CPPD-Q** in C. elegans leads to the downregulation of G-protein coupled receptors (GPCRs), specifically dcar-1, and the upregulation of npr-8. These changes, in turn, inhibit the Transforming Growth Factor-beta (TGF- $\beta$ ) signaling pathway, as well as the JNK (c-Jun N-terminal kinase) and ERK (extracellular signal-regulated kinase) MAPK (mitogen-activated



protein kinase) pathways. The inhibition of these crucial signaling cascades ultimately results in the observed neurotoxic effects[4].



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**CPPD-Q** induced neurotoxicity signaling pathway in C. elegans.

### **Experimental Protocols**

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of **CPPD-Q**.

### Synthesis of CPPD-Q

The synthesis of **CPPD-Q** and other p-phenylenediamine-quinones can be achieved through a sequential Michael addition followed by oxidation[5].

#### Materials:

- CPPD (N-cyclohexyl-N'-phenyl-p-phenylenediamine)
- Benzoquinone
- Appropriate solvents (e.g., dichloromethane for recrystallization)



Oxidizing agent

#### Procedure:

- Purification of Benzoquinone: Recrystallize benzoquinone from dichloromethane to ensure high purity.
- First Michael Addition: React CPPD with a molar excess of purified benzoquinone in a suitable solvent. The reaction progress can be monitored by thin-layer chromatography (TLC).
- Second Michael Addition: After the completion of the first addition, introduce a second equivalent of the amine (in this case, aniline for the phenylamino group, though the starting material CPPD already contains it) to the reaction mixture.
- Oxidation: Following the Michael additions, the resulting hydroquinone is oxidized back to the quinone form. This can be achieved using a mild oxidizing agent.
- Purification: The crude product is purified using column chromatography or recrystallization to yield pure **CPPD-Q**.
- Characterization: Confirm the structure and purity of the synthesized CPPD-Q using techniques such as <sup>1</sup>H-NMR, <sup>13</sup>C-NMR, and mass spectrometry.

### C. elegans Neurotoxicity Assays

The neurotoxic effects of **CPPD-Q** on C. elegans can be assessed by quantifying changes in locomotion behavior[4].

#### Materials:

- Synchronized populations of L4 stage C. elegans (e.g., wild-type N2 strain)
- Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50
- CPPD-Q stock solution in a suitable solvent (e.g., DMSO)
- M9 buffer

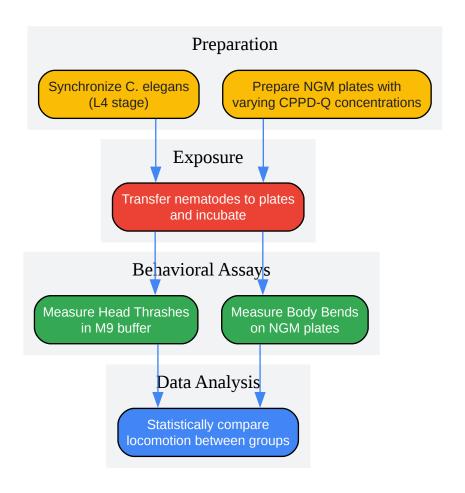


Microscope with recording capabilities

#### Procedure:

- Exposure: Prepare NGM plates containing various concentrations of CPPD-Q (e.g., 0.01, 0.1, 1, 10 μg/L) and a solvent control. Transfer synchronized L4 nematodes to the plates and incubate under standard conditions (e.g., 20°C) for a defined period (e.g., 24 hours).
- Behavioral Analysis:
  - Head Thrashes: Transfer individual worms to a drop of M9 buffer on a glass slide. After a
    brief recovery period, count the number of times the worm thrashes its head from side to
    side in a defined time interval (e.g., 1 minute). A thrash is defined as a complete change in
    the direction of bending at the mid-body.
  - Body Bends: Place individual worms on a fresh NGM plate without food. Count the number of sinusoidal bends the worm makes as it moves forward over a set time (e.g., 20 seconds). A bend is counted each time the part of the worm corresponding to the posterior bulb of the pharynx reaches the maximum lateral extension.
- Data Analysis: Compare the mean number of head thrashes and body bends between the control and CPPD-Q exposed groups using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).





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Experimental workflow for C. elegans neurotoxicity testing.

### Reactive Oxygen Species (ROS) Assay in C. elegans

The induction of intestinal ROS by **CPPD-Q** in C. elegans can be visualized and quantified using a fluorescent probe[2][3].

#### Materials:

- Synchronized populations of C. elegans
- NGM plates with E. coli OP50
- CPPD-Q stock solution
- CM-H<sub>2</sub>DCFDA fluorescent probe



- M9 buffer
- Fluorescence microscope with appropriate filters (e.g., FITC)

#### Procedure:

- Exposure: Expose synchronized nematodes to the desired concentrations of CPPD-Q on NGM plates as described in the neurotoxicity assay.
- Staining: After the exposure period, wash the nematodes from the plates with M9 buffer and incubate them in a solution of CM-H<sub>2</sub>DCFDA (e.g., 10 μM in M9 buffer) in the dark for a specified time (e.g., 1-2 hours) to allow for probe uptake.
- Washing: Wash the nematodes several times with M9 buffer to remove excess probe.
- Imaging: Mount the stained nematodes on an agar pad on a glass slide. Visualize and capture images of intestinal fluorescence using a fluorescence microscope.
- Quantification: Quantify the fluorescence intensity of the intestinal region using image analysis software (e.g., ImageJ). Normalize the fluorescence intensity to the area of the intestine.
- Data Analysis: Compare the mean fluorescence intensity between control and CPPD-Q exposed groups.

### Conclusion

**CPPD-Q** is a biologically active quinone with demonstrated toxic effects, particularly neurotoxicity in C. elegans. The underlying mechanism involves the disruption of key signaling pathways, including TGF-β, JNK MAPK, and ERK MAPK. The experimental protocols provided herein offer a framework for the synthesis and further investigation of the biological activities of **CPPD-Q**. This information is critical for researchers in the fields of environmental science, toxicology, and drug development to understand the potential risks and to explore the mechanistic basis of quinone-induced toxicity. Further research is warranted to fully elucidate the toxicological profile of **CPPD-Q** and its implications for environmental and human health.



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